(4-Ethoxyphenyl)isobutylamine

Description

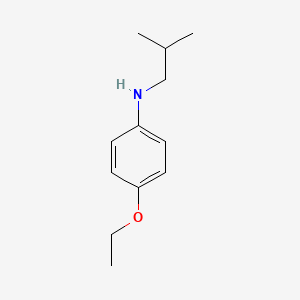

(4-Ethoxyphenyl)isobutylamine is a substituted amine featuring a 4-ethoxyphenyl group attached to an isobutylamine backbone. Its molecular structure comprises a benzene ring substituted with an ethoxy (-OCH₂CH₃) group at the para position, linked to an isobutylamine moiety (NH₂-CH₂-CH(CH₃)₂). The compound’s calculated molecular formula is C₁₂H₁₉NO, with a molecular weight of 193.29 g/mol.

Properties

IUPAC Name |

4-ethoxy-N-(2-methylpropyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-4-14-12-7-5-11(6-8-12)13-9-10(2)3/h5-8,10,13H,4,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEKUPXBJURHMEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (4-Ethoxyphenyl)isobutylamine typically involves the following steps:

Starting Materials: The synthesis begins with 4-ethoxybenzaldehyde and isobutylamine.

Reaction Conditions: The reaction is carried out under acidic or basic conditions to facilitate the formation of the imine intermediate.

Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.

Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

(4-Ethoxyphenyl)isobutylamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: Further reduction can yield secondary or tertiary amines.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(4-Ethoxyphenyl)isobutylamine has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: It is studied for its potential biological activities, including its interaction with various biological targets.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of neuropharmacology.

Industry: It is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of (4-Ethoxyphenyl)isobutylamine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmitter release and uptake . The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (4-Ethoxyphenyl)isobutylamine with three related compounds: isobutylamine , etofenprox , and 4-methoxyphenylisobutylamine , focusing on structural, physicochemical, and functional differences.

Table 1: Structural and Physicochemical Properties

Key Comparisons

Structural Differences this compound vs. Isobutylamine: The addition of the 4-ethoxyphenyl group introduces aromaticity and an ether linkage, significantly altering polarity and reactivity compared to the simple aliphatic amine isobutylamine .

Spectroscopic Properties

- IR Spectroscopy : Isobutylamine exhibits characteristic N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1130 cm⁻¹) . This compound would display additional peaks for aromatic C-H (~3000 cm⁻¹), ether C-O (~1250 cm⁻¹), and para-substituted benzene ring vibrations (~830 cm⁻¹), distinguishing it from simpler amines.

Physicochemical Behavior Solubility: The ethoxy group enhances lipophilicity compared to isobutylamine, reducing water solubility. Etofenprox’s larger molecular weight and nonpolar ether linkages further decrease solubility, aligning with its role as a lipid-soluble insecticide . Thermal Stability: Etofenprox decomposes at 180°C due to its complex structure, whereas this compound likely exhibits higher stability owing to its simpler aromatic-amine framework.

Functional Applications Isobutylamine: Primarily used in organic synthesis (e.g., surfactants, pharmaceuticals) . Etofenprox: A potent insecticide targeting mosquito populations, leveraging its pyrethroid-ether structure for neurotoxic effects . this compound: Potential applications in drug discovery or agrochemicals remain speculative but could exploit its hybrid aromatic-amine properties for targeted bioactivity.

Biological Activity

(4-Ethoxyphenyl)isobutylamine, a compound with significant potential in biochemical research, exhibits various biological activities through its interactions with cellular components and signaling pathways. This article delves into the compound's biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

This compound interacts with several key biomolecules, influencing metabolic pathways and cellular functions:

- Enzyme Interaction : This compound is known to inhibit monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamines in the brain. By inhibiting MAO, it can elevate neurotransmitter levels, potentially affecting mood and cognitive functions.

- Receptor Binding : It binds to trace amine-associated receptors (TAARs), which are involved in neurotransmitter release and synaptic modulation. This interaction suggests a role in regulating neuronal activity and could have implications for mood disorders.

Cellular Effects

The compound's influence extends to various cellular processes:

- Cell Signaling : this compound modulates the cAMP signaling pathway, crucial for cellular responses to hormones and neurotransmitters. This modulation can lead to altered gene expression and protein production related to cell growth and differentiation.

- Gene Expression : It can interact with transcription factors, resulting in changes in the expression of genes involved in apoptosis and cellular metabolism.

The mechanism through which this compound exerts its biological effects includes:

- Binding to Receptors : The compound may act as an agonist or antagonist at neurotransmitter receptors, influencing neurotransmitter release and uptake. This modulation can have significant effects on neuropharmacology.

- Subcellular Localization : Primarily localized in the cytoplasm and synaptic vesicles, its activity is influenced by post-translational modifications that affect its targeting within cells.

Case Studies

Recent research highlights the therapeutic potential of this compound:

- Neuropharmacological Studies : In vitro studies demonstrated that this compound significantly increases serotonin levels by inhibiting MAO activity, suggesting its utility as an antidepressant.

- Cancer Research : Preliminary studies indicate that it may also exhibit anti-cancer properties by inducing apoptosis in specific cancer cell lines, although further investigation is required to confirm these effects .

Data Table of Biological Activities

| Activity Type | Mechanism | Potential Application |

|---|---|---|

| MAO Inhibition | Elevates monoamines | Antidepressant |

| TAAR Binding | Modulates neurotransmitter release | Treatment of mood disorders |

| cAMP Pathway Modulation | Alters gene expression | Cancer therapy research |

| Apoptosis Induction | Promotes cell death in cancer cells | Oncology applications |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.